![molecular formula C10H10Cl3NO2 B096123 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione CAS No. 15482-83-4](/img/structure/B96123.png)
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer. CCNU belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
Mecanismo De Acción
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is a DNA alkylating agent, which means that it forms covalent bonds with DNA molecules, leading to DNA damage and cell death. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione primarily targets rapidly dividing cells, such as cancer cells, by interfering with their DNA replication and transcription processes. The mechanism of action of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione involves the formation of highly reactive intermediates, which can react with DNA bases and cause cross-linking between DNA strands.
Efectos Bioquímicos Y Fisiológicos
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can cause various biochemical and physiological effects, including bone marrow suppression, gastrointestinal toxicity, and pulmonary toxicity. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can also cause neurotoxicity, which can lead to cognitive impairment, seizures, and peripheral neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and target cancer cells in the brain. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is also relatively stable and can be stored for long periods of time. However, 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several limitations, including its toxicity and potential for side effects. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione also has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.
Direcciones Futuras
There are several future directions for the research of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione. One potential direction is the development of new formulations of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione that can improve its efficacy and reduce its toxicity. Another direction is the investigation of the molecular mechanisms underlying 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione resistance in cancer cells. Additionally, the combination of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione with other chemotherapeutic agents or immunotherapies may enhance its efficacy and reduce its toxicity. Overall, the research on 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has the potential to lead to new treatments for cancer and improve patient outcomes.
Métodos De Síntesis
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can be synthesized by the reaction of 1,2,4,5-tetrazine with 2-chloroethanol, followed by the reaction of the resulting product with 5-chloro-1,2,4-cyclohexadiene-1,4-dione. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
Número CAS |
15482-83-4 |
|---|---|
Nombre del producto |
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C10H10Cl3NO2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl3NO2/c11-1-3-14(4-2-12)8-6-9(15)7(13)5-10(8)16/h5-6H,1-4H2 |
Clave InChI |
MSHUKKIAVAFRSS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
SMILES canónico |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
Otros números CAS |
15482-83-4 |
Sinónimos |
2-[Bis(2-chloroethyl)amino]-5-chloro-p-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
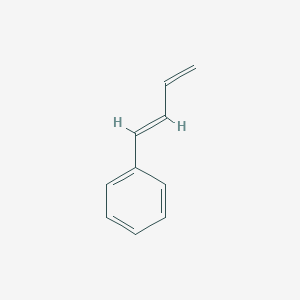
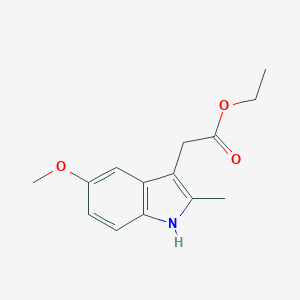

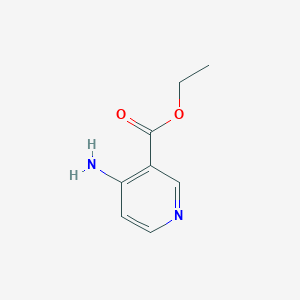
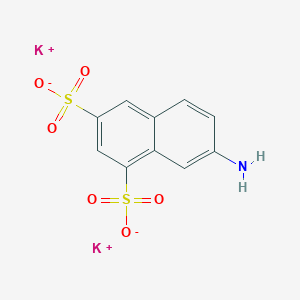
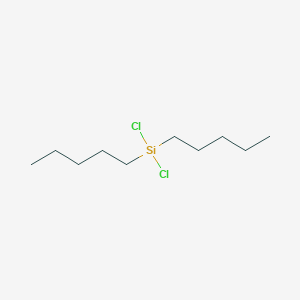
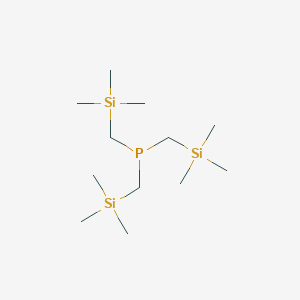
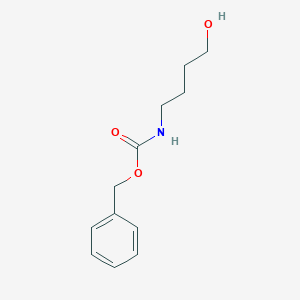
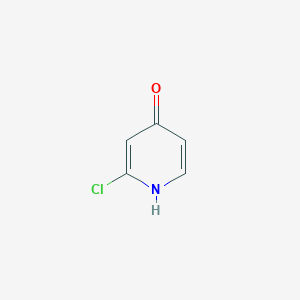
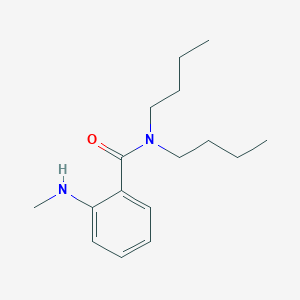
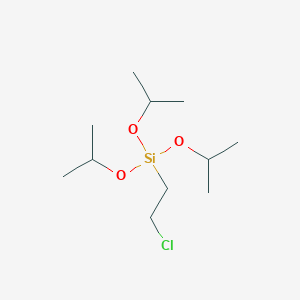
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)